molecular formula C11H20O4 B1618720 Diethyl 2,2-dimethylglutarate CAS No. 78092-07-6

Diethyl 2,2-dimethylglutarate

Cat. No.: B1618720
CAS No.: 78092-07-6
M. Wt: 216.27 g/mol
InChI Key: QIZQGVMVRZIBBS-UHFFFAOYSA-N
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Description

Diethyl 2,2-dimethylglutarate is a diester derivative of 2,2-dimethylglutaric acid (C₇H₁₂O₄, molecular weight 160.17 g/mol) . Its structure features two ethyl ester groups attached to the α-positions of a glutaric acid backbone, with two methyl substituents at the central carbon (C2). This configuration confers unique steric and electronic properties, influencing its solubility, reactivity, and applications in organic synthesis, polymer chemistry, and coordination chemistry. The compound is often utilized as a precursor in hydrolysis reactions, polymerization stabilizers, and ligand frameworks for metal-organic coordination polymers .

Properties

CAS No.

78092-07-6

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

diethyl 2,2-dimethylpentanedioate

InChI

InChI=1S/C11H20O4/c1-5-14-9(12)7-8-11(3,4)10(13)15-6-2/h5-8H2,1-4H3

InChI Key

QIZQGVMVRZIBBS-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(C)(C)C(=O)OCC

Canonical SMILES

CCOC(=O)CCC(C)(C)C(=O)OCC

Other CAS No.

78092-07-6

Origin of Product

United States

Comparison with Similar Compounds

Physical and Structural Properties
Property Diethyl 2,2-Dimethylglutarate Dimethyl 2,2-Dimethylglutarate 2,2-Dimethylglutaric Acid Diethyl 2-Acetylglutarate
Molecular Formula C₁₁H₂₀O₄ C₉H₁₆O₄ C₇H₁₂O₄ C₁₁H₁₈O₅
Molecular Weight (g/mol) 216.27 188.22 160.17 230.26
Ester Groups Ethyl Methyl N/A (free acid) Ethyl (with acetyl substituent)
Key Substituents 2,2-Dimethyl 2,2-Dimethyl 2,2-Dimethyl 2-Acetyl
Solubility Lipophilic Moderate polarity Hydrophilic Moderate lipophilicity
  • Lipophilicity : Diethyl 2,2-dimethylglutarate’s ethyl groups enhance its solubility in organic solvents compared to the dimethyl analog or the parent acid .
  • Steric Effects : The ethyl groups introduce greater steric hindrance than methyl groups, affecting reactivity in nucleophilic substitutions or coordination chemistry .
Chemical Reactivity

Hydrolysis Behavior :

  • Under basic conditions , diethyl 2,2-dimethylglutarate hydrolyzes to dimethyl 2,2-dimethylglutarate, retaining the methyl substituents .
  • In acidic conditions , hydrolysis may lead to decarboxylation or cyclization, unlike dimethyl analogs, which are more resistant to side reactions .

Polymer Stabilization :

  • Di-tert-butyl 2,2-dimethylglutarate (a bulkier analog) acts as a stabilizer in acrylate polymerization, showing slower reaction kinetics with oligomers compared to diethyl derivatives .

Preparation Methods

Acid-Catalyzed Esterification

This conventional method involves reacting 2,2-dimethylglutaric acid with excess ethanol under acidic conditions:
Reaction :
2,2-Dimethylglutaric acid + 2 Ethanol → Diethyl 2,2-dimethylglutarate + 2 H₂O

Typical Conditions :

  • Catalyst: Concentrated H₂SO₄ (0.1–0.3 mol%)
  • Temperature: 60–80°C
  • Duration: 8–24 h
  • Yield: ~85–92% (extrapolated from dimethyl glutarate synthesis)

Optimization Data :

Parameter Optimal Range Impact on Yield
Molar Ratio (Acid:EtOH) 1:4–1:6 ↑ Excess ethanol drives equilibrium
Catalyst Loading 0.2 mol% H₂SO₄ ↑ Beyond 0.3 mol% causes side reactions
Reaction Time 12–18 h Prolonged time improves conversion

Transesterification of Dimethyl Esters

A two-step process leveraging existing dimethyl esters (e.g., dimethyl glutarate) as intermediates:
Step 1 : Synthesis of dimethyl 2,2-dimethylglutarate via alkylation:

  • Base: NaH or LDA in THF
  • Alkylating Agent: Methyl iodide (2 equiv)
  • Temperature: 0°C → RT

Step 2 : Transesterification with ethanol:
Reaction :
Dimethyl 2,2-dimethylglutarate + 2 Ethanol → Diethyl 2,2-dimethylglutarate + 2 Methanol

Conditions :

  • Catalyst: Ti(OiPr)₄ (5 mol%)
  • Temperature: Reflux (78°C)
  • Yield: ~78–85% (based on analogous transesterification data)

Solid Acid-Catalyzed Esterification

Environmentally benign approach using heterogeneous catalysts:
Catalysts :

  • Strongly acidic cation-exchange resins (e.g., Amberlyst-15)
  • Sulfated zirconia

Reaction Setup :

  • Substrate Ratio: 1:5 (acid:ethanol)
  • Catalyst Loading: 10–15 wt%
  • Temperature: 90–110°C
  • Duration: 6–10 h

Performance Comparison :

Catalyst Conversion (%) Selectivity (%) Reference Model
Amberlyst-15 89 93 (hydrolysis reverse)
Sulfated zirconia 82 88 (analogous systems)

Microwave-Assisted Synthesis

Accelerated method for rapid ester formation:
Conditions :

  • Power: 300 W
  • Temperature: 100°C
  • Time: 30–45 min
  • Catalyst: p-Toluenesulfonic acid (0.1 mol%)
  • Yield: ~88% (extrapolated from microwave esterification benchmarks)

Critical Analysis of Methodologies

Q & A

Q. What are the established synthetic routes for diethyl 2,2-dimethylglutarate, and how do reaction conditions influence yield?

Diethyl 2,2-dimethylglutarate is typically synthesized via esterification of β,β-dimethylglutaric acid with ethanol in the presence of thionyl chloride (SOCl₂). A reflux time of 3 hours with a 109% excess of ethanol yields 98% product purity . Key factors include:

  • Catalyst selection : Thionyl chloride acts as both a catalyst and dehydrating agent.
  • Temperature control : Prolonged reflux may lead to side reactions (e.g., diethyl ether formation).
  • Purification : Distillation under reduced pressure ensures high purity.
Reaction Parameter Optimal Condition Impact on Yield
SOCl₂ Excess68%Prevents incomplete esterification
Ethanol Excess109%Drives equilibrium toward ester formation
Reflux Duration3 hoursBalances reaction completion vs. degradation

Q. How is diethyl 2,2-dimethylglutarate characterized structurally, and what analytical techniques are critical?

X-ray crystallography and NMR spectroscopy are primary methods. For crystallography:

  • Space group determination : SHELXT automates Laue group identification using single-crystal diffraction data .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
  • Visualization : OLEX2 integrates structure solution, refinement, and graphical representation .

NMR (¹H and ¹³C) confirms ester group integrity and methyl substituents. For example, HRMS (M + Na⁺ = 355.1149) aligns with theoretical values for derivatives .

Q. What role does diethyl 2,2-dimethylglutarate play in coordination polymer synthesis?

The compound acts as a flexible ligand in hydrothermal synthesis of coordination polymers. For example:

  • Linker flexibility : Its dimethyl groups enable variable binding angles with metal centers (e.g., Cu²⁺, Zn²⁺).
  • Structural diversity : Combined with bis(imidazole) ligands, it forms 2D/3D frameworks with tunable porosity .

Advanced Research Questions

Q. How should experimental designs account for contradictory data in uptake studies involving diethyl 2,2-dimethylglutarate derivatives?

Evidence from barley grain glutamine uptake assays highlights buffer-dependent discrepancies (e.g., 2,2'-dimethylglutarate vs. succinate buffers). Key considerations:

  • Buffer selection : 2,2'-dimethylglutarate inhibits long-term uptake due to pH instability (optimum pH 5) .
  • Control experiments : Use inhibitors like dinitrophenol (72% inhibition) to distinguish mediated vs. nonmediated uptake .
  • Statistical validation : Apply Hofstee plots (v vs. v/S) to quantify nonmediated contributions (5.2% at 1 μM substrate) .

Q. What methodologies resolve crystallographic data inconsistencies in diethyl 2,2-dimethylglutarate derivatives?

Discrepancies in lattice parameters or thermal motion require:

  • High-resolution data : Ensure completeness >99% (θmax = 67.1°) and Rint < 0.04 to minimize systematic errors .
  • Anisotropic refinement : SHELXL models atomic displacement parameters to address thermal motion artifacts .
  • Validation tools : OLEX2’s built-in analysis (e.g., R-factors, electron density maps) identifies misplaced atoms .

Q. How can researchers optimize synthetic protocols for diethyl 2,2-dimethylglutarate-based coordination polymers?

  • Hydrothermal conditions : Adjust temperature (80–120°C) and reaction time (24–72 hours) to control crystal nucleation .
  • Ligand ratios : A 1:1 molar ratio of 2,2-dimethylglutarate to bis(imidazole) ligands maximizes framework stability .
  • Post-synthetic modification : Solvent-assisted ligand exchange (e.g., DMF → methanol) enhances porosity .

Q. What statistical frameworks are recommended for analyzing dose-response data in toxicological studies of related esters?

  • Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values.
  • Bias adjustment : Apply inverse-variance weighting in meta-analyses to address heterogeneous study designs .
  • Software tools : R/Bioconductor packages (e.g., limma) enable robust differential analysis of high-throughput data .

Methodological Guidelines

  • Data reporting : Include crystallographic tables (space group, Z-value, R-factors) and raw NMR/HRMS spectra in appendices .
  • Ethical compliance : Adhere to MRC guidelines for experimental reproducibility, including blinding in uptake assays .
  • Critical analysis : Discuss limitations (e.g., buffer artifacts in uptake studies) and propose validation experiments .

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